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Compound of Interest

Compound Name: CPD-1224

Cat. No.: B10857977

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the structure, function, and
experimental validation of CPD-1224, a potent and orally bioavailable proteolysis targeting
chimera (PROTAC) designed to degrade the anaplastic lymphoma kinase (ALK) fusion protein.
CPD-1224 represents a significant advancement in the pursuit of therapies for ALK-driven
cancers, particularly those harboring resistance mutations to conventional kinase inhibitors.

Core Structure and Physicochemical Properties

CPD-1224 is a heterobifunctional molecule that links an ALK inhibitor to a ligand for the E3
ubiquitin ligase cereblon (CRBN). This unique architecture facilitates the recruitment of the
ubiquitin-proteasome system to the ALK protein, leading to its targeted degradation.

The full chemical name for CPD-1224 is 5-{3-[(4-{4-[(5-Chloro-4-{[2-(propane-2-
sulfonyl)phenyllamino}pyrimidin-2-yl)amino]-5-methoxy-2-methylphenyl}piperidin-1-
yl)methyllazetidin-1-yl}-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione.[1] Its
fundamental properties are summarized in the table below.
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Property Value Reference
CAS Number 2891620-68-9 [2][3]
Molecular Formula C43H47CIN8O7S [3114]
Molecular Weight 855.41 g/mol [4]

cLogP 6.9 [1]

Mechanism of Action: Targeted Protein Degradation

CPD-1224 functions as a catalytic degrader of the EML4-ALK oncogenic fusion protein.[2][5]
By simultaneously binding to both ALK and cereblon, it forms a ternary complex that induces
the ubiquitination and subsequent proteasomal degradation of ALK. This mechanism is distinct
from traditional ALK inhibitors that only block the kinase activity. A key advantage of this
degradation-based approach is its efficacy against ALK mutants that are resistant to kinase
inhibitors, including the highly recalcitrant L1196M/G1202R double mutant.[4][5][6]
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Figure 1: Mechanism of action of CPD-1224.

In Vitro and In Vivo Efficacy

CPD-1224 has demonstrated potent and selective degradation of both wild-type and mutant
forms of EML4-ALK. This translates to significant anti-proliferative activity in cancer cell lines

and tumor growth inhibition in mouse models.
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Quantitative In Vitro Data

Parameter EML4-ALK WT EML4-ALK Mutants Reference

DC50 5.4 nM < 100 nM 5]

Potent activity against

various mutants, Superior to

logGI50 : : o [1]
including conventional inhibitors
L1196M/G1202R

Pharmacokinetic and In Vivo Data

Parameter Value Species Reference

Oral Bioavailability 28% Mouse [1][2]

Significant tumor
. ) growth inhibition in a
In Vivo Efficacy Mouse [1][2]
xenograft model (10

mg/kg, twice daily)

Experimental Protocols

The following are summaries of key experimental protocols used in the characterization of
CPD-1224, based on the methodologies described in the primary literature.

Synthesis of CPD-1224

The synthesis of CPD-1224 involves a multi-step process culminating in a reductive amination
reaction.
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Figure 2: Final step in the synthesis of CPD-1224.

Detailed Protocol: To a mixture of 1-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-5-ylJazetidine-
3-carbaldehyde (500 mg, 1.25 mmol) and the corresponding amine (705 mg, 1.25 mmol) in
DMF (5 mL), sodium triacetoxyborohydride (792 mg, 3.74 mmol) was added. The reaction
mixture was stirred at 15 °C for 2 hours. Upon completion, the reaction mixture was filtered,
and the filtrate was concentrated to yield CPD-1224.[1]

In Vivo Xenograft Study

Animal Model: Ba/F3 cell xenograft model in mice.[1]
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Dosing: CPD-1224 was administered orally at a dose of 10 mg/kg twice a day for 15 days.[1][3]

Analysis: Tumor growth was monitored throughout the study. At the end of the treatment period,
tumors were harvested to assess the levels of total ALK and phosphorylated ALK (p-ALK) via
Western blotting.[1][3]

Results: The administration of CPD-1224 led to a significant reduction in both total and
phosphorylated ALK levels in the tumors, which correlated with the inhibition of tumor growth.

[113]

Conclusion

CPD-1224 is a promising catalytic degrader of the EML4-ALK fusion protein, demonstrating
significant potential for the treatment of ALK-positive cancers, including those that have
developed resistance to existing therapies. Its oral bioavailability and potent in vivo efficacy
make it a strong candidate for further preclinical and clinical development. This technical guide
provides a foundational understanding of its structure, mechanism, and the experimental basis
for its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [CPD-1224: A Technical Guide to a Next-Generation ALK
Degrader]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10857977#cpd-1224-structure-and-function]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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